

(6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

[Get Quote](#)

An In-depth Review of Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

(6-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridinylmethanol that holds potential as a versatile intermediate in medicinal chemistry and drug development. Its structure, featuring a brominated and methoxylated pyridine ring coupled with a primary alcohol, offers multiple points for synthetic modification. This technical guide provides a comprehensive review of the available literature on **(6-bromo-5-methoxypyridin-2-yl)methanol**, focusing on its synthesis, chemical properties, and prospective applications. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information on its precursors and related analogs to provide researchers with a foundational understanding for its synthesis and use.

Chemical Properties and Data

(6-Bromo-5-methoxypyridin-2-yl)methanol is a white to off-white solid. While detailed, publicly available spectroscopic data is limited, the following table summarizes its basic chemical properties. Researchers synthesizing this compound should perform comprehensive characterization using standard analytical techniques.

Property	Value	Source
CAS Number	905562-91-6	Commercial Suppliers[1]
Molecular Formula	C ₇ H ₈ BrNO ₂	Calculated
Molecular Weight	218.05 g/mol	Calculated
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Inferred from related compounds[2]

Synthesis

The primary and most direct route for the synthesis of **(6-bromo-5-methoxypyridin-2-yl)methanol** is through the reduction of its corresponding aldehyde, 6-bromo-5-methoxy-2-pyridinecarbaldehyde, which is commercially available.

Synthetic Pathway

The synthesis involves a straightforward reduction of the aldehyde functional group to a primary alcohol.

Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol

6-Bromo-5-methoxy-2-pyridinecarbaldehyde

Sodium Borohydride (NaBH4)
Methanol (Solvent)

Reduction

(6-Bromo-5-methoxypyridin-2-yl)methanol

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

Experimental Protocol (Proposed)

This protocol is a general procedure based on standard reductions of aromatic aldehydes and should be optimized for specific laboratory conditions.

Materials:

- 6-Bromo-5-methoxy-2-pyridinecarbaldehyde
- Sodium borohydride (NaBH4)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH4Cl) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

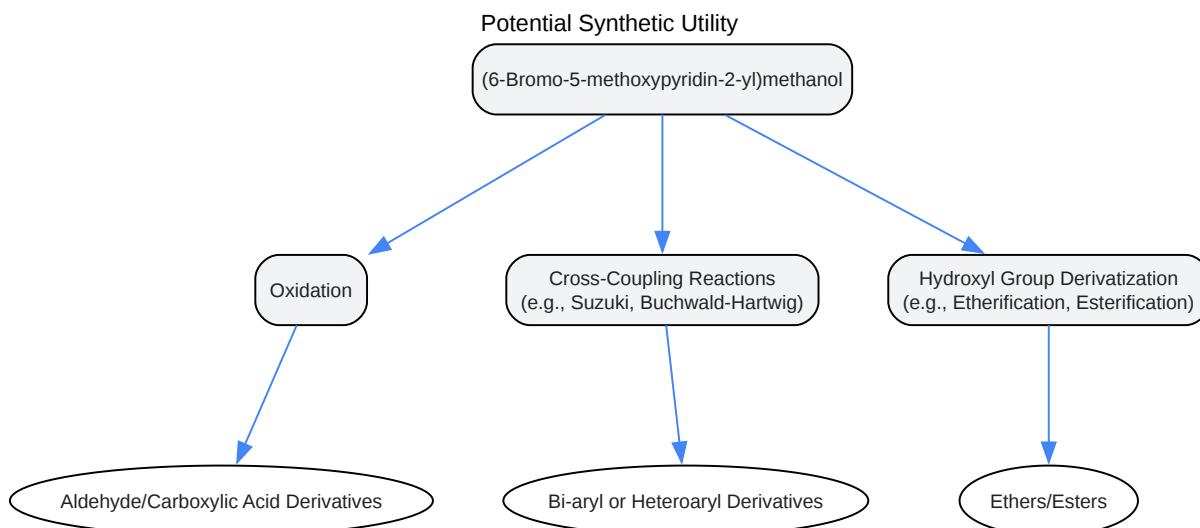
- In a round-bottom flask, dissolve 6-bromo-5-methoxy-2-pyridinecarbaldehyde in anhydrous methanol.
- Cool the solution to 0°C in an ice bath with continuous stirring.
- Slowly add sodium borohydride to the solution in small portions.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Specific yield and purity data for this reaction are not available in the reviewed literature. These parameters should be determined empirically.

Spectroscopic Characterization (Predicted)

While specific spectra for **(6-bromo-5-methoxypyridin-2-yl)methanol** are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methoxy group protons, the methylene protons of the alcohol, and the aromatic protons on the pyridine ring.
¹³ C NMR	Resonances for the methoxy carbon, the methylene carbon, and the carbons of the pyridine ring, including the carbon bearing the bromine atom.
Mass Spec (ESI+)	A molecular ion peak $[M+H]^+$ corresponding to the protonated molecule.


Researchers are strongly encouraged to acquire and interpret the full spectroscopic data upon synthesis to confirm the identity and purity of the compound.

Potential Applications in Drug Discovery

Substituted pyridinylmethanols are a significant class of intermediates in the synthesis of pharmaceutical compounds.^[2] The bromine atom on the pyridine ring of **(6-bromo-5-methoxypyridin-2-yl)methanol** is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups.

Role as a Pharmaceutical Intermediate

The structure of **(6-bromo-5-methoxypyridin-2-yl)methanol** makes it a valuable building block for more complex molecules with potential biological activity. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. The bromo- and methoxy-substituents on the pyridine ring can influence the electronic properties and binding interactions of a final drug candidate.

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of the target compound.

Analogues in Medicinal Chemistry

While no specific biological activity has been reported for **(6-bromo-5-methoxypyridin-2-yl)methanol** itself, related methoxy- and bromo-substituted heterocyclic compounds have been investigated for various therapeutic applications. For instance, substituted pyridines are core structures in a wide range of bioactive molecules. The presence of the methoxy group can enhance metabolic stability and cell permeability, while the bromine atom can serve as a handle for further diversification or as a bioisostere for other groups.

Conclusion

(6-Bromo-5-methoxypyridin-2-yl)methanol is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. Although detailed experimental and application-specific data in the public domain is scarce, its synthesis from a commercially available precursor is straightforward. This guide provides a foundational resource for researchers interested in utilizing this compound, summarizing its known properties and outlining a practical synthetic approach. Further research into the

applications of this molecule and its derivatives is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 905562-91-6|(6-Bromo-5-methoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [(6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183504#6-bromo-5-methoxypyridin-2-yl-methanol-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com